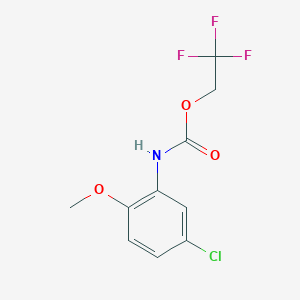
2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate
説明
2,2,2-Trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C10H9ClF3NO3 and a molecular weight of 283.63 . It is also known by the IUPAC name 2,2,2-trifluoroethyl 5-chloro-2-methoxyphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 267.9±40.0 °C and a predicted density of 1.434±0.06 g/cm3 . Its pKa is predicted to be 11.47±0.70 .科学的研究の応用
Facile Preparation and Aryne Precursors
- Research by Ganta and Snowden (2007) discusses the preparation of 2-iodophenyl triflates, including 2-iodo-3-methoxyphenyl triflate, through a sequence that includes the use of carbamates. This work is significant for understanding how carbamates like 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate can be used in the systematic preparation of certain compounds (Ganta & Snowden, 2007).
Synthesis and Biological Activity
- Rahmathullah et al. (1999) discuss the synthesis of several carbamate analogues, including 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate, and their evaluation against Pneumocystis carinii pneumonia in a rat model. This study highlights the potential biological activity of such carbamates (Rahmathullah et al., 1999).
Directed Lithiation
- Smith, El‐Hiti, and Alshammari (2013) discuss the directed lithiation of certain carbamates, indicating the chemical reactivity and utility of these compounds in producing substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Carbocation Intermediates in Substitution Reactions
- Richard and Yeary (1993) study the effect of nucleophilic anions on the reaction rate of certain trifluoroethyl compounds, providing insight into the carbocation intermediates that may be relevant to understanding the reactivity of 2,2,2-trifluoroethyl carbamates (Richard & Yeary, 1993).
Novel Reduction of Perfluoroalkyl Ketones
- Sokeirik et al. (2006) discuss an abnormal reduction reaction involving carbamates, which is important for understanding the unique chemical behaviors of compounds like 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate (Sokeirik et al., 2006).
Imine Formation Using Tris(2,2,2-trifluoroethyl)borate
- Reeves et al. (2015) present a method for imine formation using a reagent related to 2,2,2-trifluoroethyl compounds, providing further insight into the chemical capabilities of such structures (Reeves et al., 2015).
Syntheses of Difluorinated Polyols
- Balnaves, Percy, and Palmer (1999) discuss the synthesis of allylic alcohols using a trifluoroethyl carbamate, highlighting the utility of these compounds in synthesizing complex molecules (Balnaves, Percy, & Palmer, 1999).
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-8-3-2-6(11)4-7(8)15-9(16)18-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBYBCFKMXAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



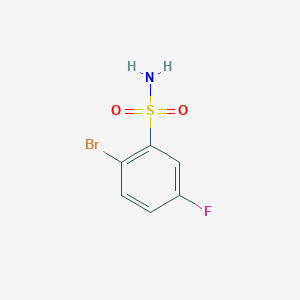
![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)
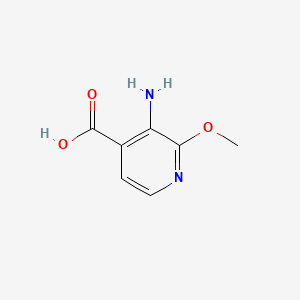
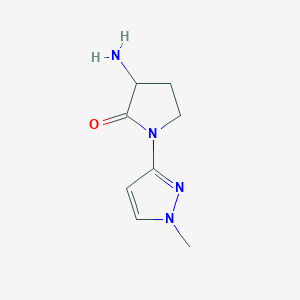
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
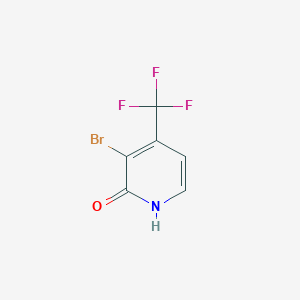
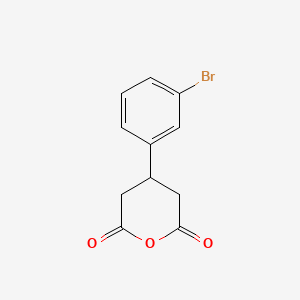
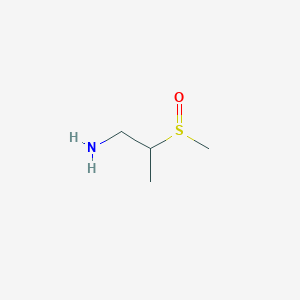
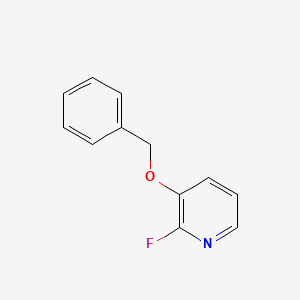
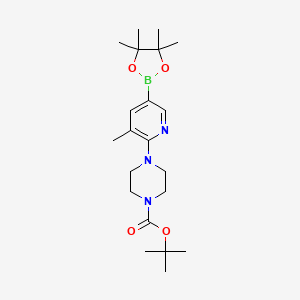
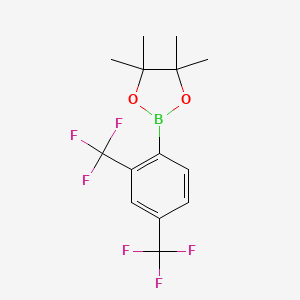
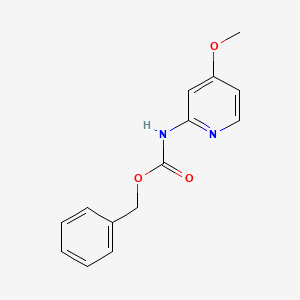
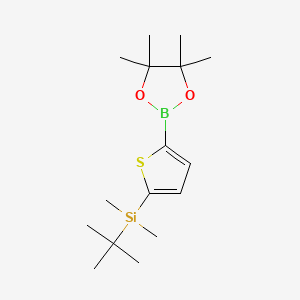
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)